molecular formula C25H27N3O3S B10922404 1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10922404
M. Wt: 449.6 g/mol
InChI Key: OADMWVDJMUOXHS-UHFFFAOYSA-N
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Description

1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a naphthylmethyl group attached to a piperazine ring, which is further connected to a sulfonylphenyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

  • 4-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE
  • N-(4-{[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]SULFONYL}PHENYL)ACETAMIDE

Uniqueness: 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthylmethyl group with a piperazine and pyrrolidinone moiety makes it particularly versatile for various applications .

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

1-[4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H27N3O3S/c29-25-9-4-14-28(25)22-10-12-23(13-11-22)32(30,31)27-17-15-26(16-18-27)19-21-7-3-6-20-5-1-2-8-24(20)21/h1-3,5-8,10-13H,4,9,14-19H2

InChI Key

OADMWVDJMUOXHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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